A Technical Guide to (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
A Technical Guide to (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
Abstract
(R)-(-)-2-Amino-2-methylbutanedioic acid hydrochloride salt, also known as (R)-α-Methyl-D-aspartic acid hydrochloride, is a conformationally restricted analog of the endogenous neurotransmitter D-aspartic acid.[1][2] Its rigid structure, conferred by the α-methyl group, provides high specificity for certain glutamate receptor subtypes, making it a valuable tool in neuroscience research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a representative synthesis protocol, analytical characterization methods, and its primary application as a selective NMDA receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields.
Chemical Identity and Structure
(R)-(-)-2-Amino-2-methylbutanedioic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] The hydrochloride salt form enhances its stability and handling properties.[3]
-
IUPAC Name: (2R)-2-amino-2-methylbutanedioic acid;hydrochloride
-
Common Synonyms: (R)-α-Methyl-D-aspartic Acid Hydrochloride, (-)-2-Methyl-D-aspartic Acid Hydrochloride[4]
-
Stereochemistry: The "(R)-(-)-" designation specifies the absolute configuration at the chiral center and the direction of optical rotation. This stereochemical purity is critical for its selective biological activity.
Molecular Structure:
Image Source: PubChem CID 17998883.[5] A visual representation of the molecule's stereochemistry and salt form.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 143282-42-2 | [4][6] |
| Molecular Formula | C₅H₁₀ClNO₄ | [4][6] |
| Molecular Weight | 183.59 g/mol | [4][6] |
| InChI Key | CYBOBNODYVJFNM-NUBCRITNSA-N | [5] |
| Canonical SMILES | CC(C(=O)O)N.Cl |[5] |
Physicochemical Properties
The physicochemical properties of the hydrochloride salt are crucial for its handling, formulation, and experimental application.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid | [7] |
| Boiling Point | 259.2°C at 760 mmHg | [4] |
| Flash Point | 110.6°C | [4] |
| Solubility | Soluble in water. | The hydrochloride form generally confers aqueous solubility. |
| LogP | 0.76540 |[4] |
Synthesis and Quality Control
The synthesis of enantiomerically pure (R)-(-)-2-Amino-2-methylbutanedioic acid is a multi-step process. Below is a conceptual workflow based on common organic chemistry principles for amino acid synthesis, such as the Strecker synthesis or asymmetric alkylation of a chiral glycine enolate equivalent, followed by salt formation.
3.1. Conceptual Synthesis Workflow
A common strategy involves the asymmetric synthesis to establish the crucial (R)-configuration at the α-carbon, followed by hydrolysis and salt formation.
Caption: Conceptual workflow for the synthesis of the target compound.
3.2. Example Protocol: Esterification for Salt Formation
While a full asymmetric synthesis is beyond the scope of this guide, a common final step in preparing hydrochloride salts of amino acids involves esterification in the presence of an acid source, which also protonates the amine. A related procedure for forming an amino acid hydrochloride salt involves using trimethylchlorosilane in methanol.[8]
Protocol: Hydrochloride Salt Formation
-
Reaction Setup: In a dry 250 mL three-necked flask equipped with a magnetic stirrer and a drying tube, add 10g of the parent amino acid, (R)-2-Amino-2-methylbutanedioic acid.
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. While stirring at room temperature, slowly add 1.5 molar equivalents of trimethylchlorosilane dropwise. Causality Note: Trimethylchlorosilane reacts with methanol in situ to generate anhydrous HCl, which acts as the catalyst for esterification and protonates the amino group to form the hydrochloride salt.[9]
-
Reaction: Continue stirring the mixture at room temperature for 12-15 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Reduce the reaction volume by approximately 80% using a rotary evaporator.
-
Precipitation: Add 50 mL of a non-polar solvent like diethyl ether or tetrahydrofuran to the concentrated mixture and cool in an ice bath for 30 minutes to precipitate the hydrochloride salt.
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether (3 x 30 mL), and dry in a vacuum oven at 50°C to yield the final product.
3.3. Quality Control and Validation
-
Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), preferably on a chiral column to confirm enantiomeric excess (e.e.).
-
Identity Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Melting Point: A sharp melting point range is indicative of high purity.
Pharmacology and Mechanism of Action
The primary pharmacological application of (R)-(-)-2-Amino-2-methylbutanedioic acid is as a tool compound to study the glutamatergic system, specifically the N-Methyl-D-aspartate (NMDA) receptor.
4.1. The NMDA Receptor
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, a fundamental mechanism for learning and memory.[10] It is activated by the neurotransmitter glutamate but requires a co-agonist (glycine or D-serine) to be bound and for the cell membrane to be depolarized to relieve a voltage-dependent magnesium (Mg²⁺) block in the channel pore.[11]
4.2. Mechanism of Antagonism
(R)-(-)-2-Amino-2-methylbutanedioic acid acts as a competitive antagonist at the NMDA receptor.[12]
-
Competitive Binding: It competes with the endogenous agonist glutamate for the same binding site on the NMDA receptor.
-
Inhibition of Action: By occupying the glutamate binding site, it prevents the receptor from being activated, thereby inhibiting the influx of Ca²⁺ ions into the neuron.[12] This blockade prevents the downstream signaling cascades associated with NMDA receptor activation.
Caption: Competitive antagonism at the NMDA receptor by the title compound.
This antagonism is stereospecific. The conformationally restricted nature of the molecule due to the α-methyl group contributes to its selectivity for the NMDA receptor over other glutamate receptors like AMPA and kainate receptors.
Applications in Research
As a selective antagonist, this compound is a critical tool for:
-
Neuroscience Research: Elucidating the role of NMDA receptors in physiological processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory.[10][13]
-
Drug Development: Serving as a reference compound in screens for novel NMDA receptor modulators for therapeutic areas such as depression, Alzheimer's disease, and epilepsy.[10][14]
-
Hormone Regulation Studies: Investigating the role of D-aspartate and NMDA receptors in the neuroendocrine system, for example, in the regulation of prolactin and testosterone release.[15][16]
Safety, Handling, and Storage
6.1. Hazard Identification
This compound should be handled with care by trained professionals.
-
GHS Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
6.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[17][18]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]
6.3. Storage
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.[18]
References
- MySkinRecipes. (R)-Methyl 2-amino-2-methylbutanoate hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9SoLK0WLhGRWa5pRxT1dDLPBHMf02-erGuCPBnmbBNjXJp5G8xsdrV9-biYhz-T1qIgOnvAk2RvaUsnAjP8_yKLFgupMIlcjD30gUpz9KIKhnXbFloIoIfbfHLFcftuOgsLPAKyMngpp2lLZ3MtlGPiGWaZ6lNoVv5J6MIlby4d9gVVDFLzMO-Lzr3_RXkrpNRwfy7xrBvWO7CZpIOPbJvZnuTRxw3-_3]
- CymitQuimica. (R)-(-)-2-Amino-2-methylbutanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVIiN8n-lpiPrKjsBHmc5hPCdSBCjVwB4Jv-yVNMF-85LyG4Ajiuurub7y8wnAA-xJedpicHGE8zhKOIIzbvuVL0taK1SDgVFEJmPfWj95kSbgfxO2s6XWs1o-Z4UDZP7CnAU1Sov3dj1egwE1mC3fcCmyq5jo6eI5frUukoceNV40-0JwqlfoFBd35a2UbWlowuA=]
- PubMed. 2-Methyl-aspartic acid monohydrate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG59pulnIzo8m3h8vWiqJ-hhO1WAWiQinSP_vJlusmgm-SYoeSJg1f7sQDFF3PzDrHxl81kxMFt_n8bkhOMmIsdgBS3g04KBwcvsxG-zAPlBB0QGMxeVBKRKLZWXiPiE7fK3T8q]
- PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe-EcT_NUZ-2imGGw19Glee766WSJ6O-kpvuQHv58ZIE6e6DTsi79exK6WtjjKRU1JMk1g4weEZwps8X7FHPBqrBZpWzhZBOHTUhbYWCTScuc_dlLdiNfb3F3ii1RbYkIz0XkEFY4PzXl-5JvlN4txtxJ7Uu7BL-Rvc_ii24OWn5qomjF0KcO0up_Bwe76IhsktYQ=]
- PubMed Central. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF22Qji_LOoHz410Ku3TnirHezhPgxnuCveK-Llay4cNIgrRwjTXwrqw6i_I0bRfHnVK-0dNi0hvmKAb2lApUY0u5Wv11MNSgmMGHPksdLiB56WtpmltCVzcwPiTUNE5szTHcsrNKr2qhdxBus=]
- GlobalChemMall. (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeIZML9aTiOQ3nFMRCNNUYgmNF3XqDgzh5vwzl4vr7IpOndfyhimY-IZGJbhOlhv5xR1dL2EX_Ju_R2-JFOuCW9gP4aFakR5CKDJa3mPEnzij2IECgjxIlTs8ofScIHPcaZ2iwye4LGzV-KMmt9AEzMZeY6agx7ZG9OZ657ySOHhzdz-yXsEBbZ4Mjhl0ifH_gTyI793yS4VALhgLMK5MVblLDKFwenHUgMwJa]
- PubChem. (2r,3r)-3-Amino-2-methylbutanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGXBVZ_fIORuFDT8Dir-2j4cc7GM_Zf2TNATHYeslDXB7JKAJNqgBAVoWa5nhIcWeuPiEbW-EmJ-GahumF9c_hVrjq7RyGRTV8CLYlbUNBgDRbTFX4ZyaMJmCdybOrBmzzZ174y0HabpKEXvac]
- Chemos GmbH&Co.KG. Safety Data Sheet: Fluorinated surfactants. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk7Xo7fz2q-7oTSbky2XnkC4qNY2KJFAqhHW9YgnalrugvGjgoq59cDgWPNSlvfaC6iBFmuEG7OzdE-wpWdavRppsBB8uHL0a4dyxdOgSDzvTiplhSs7akLq490aoMgOoPsnrkGM-Fr3YzZOSw-rog471fQZOzGlE95ALc_fb7qFeoUOLKHg==]
- Wikipedia. NMDA receptor antagonist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3kCYR89MqVJwQnOAC82Bd0a0AdLs87WwFsf5cLKkXCJds2SEkKGj0zxul9TD--_UprDxWPsirNWgBd-2-gmxCPGfvH2METxPhllRDJVUytmzOM13LUgvtbc0eq674RXMEwd36F8Ue4lQPO-nkOktngw==]
- Wikipedia. N-Methyl-D-aspartic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8FfoAyYxWUsNd7SPCVAG8QjxyqjeZlAp9z6uAZryOnf42PEcGLpJKExtzBLqAv_IRr1Ojd5oA3W-r62wGbHMpVIWddDjW-E-Xne-1fNwY9_LqtkYbtSTSawThuRUEUA3rrGcgB2oG4CQt9gP7OdNifg==]
- Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgHuKZjfyQNdzNKKP2Wk6Jd-gHNMBhSYZCAwG8TuLgCRaqWhXXTq7q1GMRuIFHJJawE26TisMBahx4AhXMzZ1tYx-Dtv2Jky4YPO-4mp0QZO4VhPL8GsVzCWIzY55OSUKcwdljQW4WeRttt-E=]
- Santa Cruz Biotechnology. (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSt2sg7_gx-79gLVb1_ZFUKkxVO0tmErxJREC2E2oTKujMh8EpRSDOAO97HyKWJwXmjyHhpb0ooM4r3wK-VgP7yyvA1IehXWNULallZ9V2A3C12F_jS7H9SNSR7NzQX04ZEvq2W-Xb_7t160H9iZGS7gvBJzOxDdoiiBTIDuIHDFIuPEW8ciYMsVSRRWiVQHcmw34=]
- Wikipedia. Mephedrone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUyFwjUxe9y_d2KJoNkkiMFPtx7F4vFuXKVNb9zRnWs6lgPsDUswMNDr73X5aqt9atyOUQIDGM8JGy2ET7pV5r1aWfHyK7zyNBw9KQDrk4LvK58hajC84YU2camazOQRSzS1w=]
- Patsnap Synapse. What are NMDA receptor antagonists and how do they work?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXY5QGv1Gyyp891K0-YpMrWl9fTnhBwJR-fhBbxfZ7uXJt9PBC4x5lgjGY2TMvQeJUVuSK9G0eoir6WqKeQnwxK9c6aiViZcB25oAT4CMzw8EuIstbWXFmnrsN7PgpRASWw7PEUKk89qNu_3z_c20BlpVBYgEcjjZY04tTx7RhBvm-V2Ux8L9h5jCIB9Ze1hpk246Hx8o=]
- PubMed. The role of D-aspartic acid and N-methyl-D-aspartic acid in the regulation of prolactin release. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMvJNHSadQj_6QfqnA9KEVx7VqE3lalCumR54ESTLRmC69ZvxXAxdvrayz245s-kckzBwgRxecz5O750s4S81k1dCBMPrRfOztVcdev3IULYTN8Z_Q6H8AbDD-Z3Pl101q9p8p]
- Greenbook.net. Safety Data Sheet GC-3™. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLfClHP2_SkyjjNw7ZgZldY97slrJqD17iQBd9mtVPbf-QlCjpY1VUYhyZjECMa7bm_s4Ogsf_RwkmzTWr2gaqbqW_BVQgbGdjz2U0n5mquQegqYbj_-JeZp3JLunBCZ7yqDQXudKWBOJ5aBbR5RIeNuEsfKr2RMDM3OSOj9bYuPTOYLST]
- NCBI Bookshelf - NIH. Physiology, NMDA Receptor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExhI0OCEGyqp9oa3gO9fRls-JRaJSFl0VhyplQIzBDRU1FXke2cn8_jHFrCLNp6eSrSGlpHFwqpu490P3k44nfHnhkfk8F1YuiHv_MzL4H-dwx87zezq0droRSxDzcptjNDWFkKx_5WQ==]
- MedchemExpress.com. L-Aspartic acid β-methyl ester hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1VVib6CNTCPkzIoFjC1o9hUlRZYyDUtY12xdQBSQbFqo-y3ihu0_o06sBXLFdf8SxuVV4V41ZJh_rOE48MfcWVCvPyztJZPXw2jEVPQgQQq5h_lUdTHt4KX3uIyk1GlYxdFXou6ah6zbL1n6Z4TIVDJGZdcdP62V-IkN_qMIvD6CjCQubeA==]
- PubChem - NIH. Nmda. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZPBZWgG-Jtcy0XGODQA5MpLhmWqZhJVLTjHJ5Sbt6kstNm0r29UokOHUUIJO6fhLll1I_91Q185RQP2cfp1EIsa4iSyzj5VGNPhL0Cla9T2g7s24X92QiB8P5fTyCDpLf2fRsukbJgTQ=]
- MDPI. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJCuSVbR9ne5iHrE5ceqg9yMqcAzYz94jrHWJIb_9L-fTJzV0g5VklbO4MXJ-JDpV7fjWmaSiOeH4ZSsu9V94mM--cn-Zpqalxg8U1MWUmALMLO3jAlX08rN3DiO9Fwv2yCEAk]
- Google Patents. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0l7qG4WCMQc3zVtVnBfgezxpaZefuergfDgfS0mc9LQxTDleYDkUn6CnB1xGkx2s-mG7R9NRaUsz5JT7MxO1XX_f3LuDwjN5ip1RqnlDmvNoFbdKI9QyNjXmvqXxRNvQid_V_g2Hzyy0fXt-Y4w==]
- MDPI. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Ii3y00fjacEBYFIOWIwT4tLsRyviRGeDRNG3LfgsXQGmZFJesS2hMPHpQUwA57GY5MP9pwXcPPt-Ngk6d6kFGoujiPCHdOIVx0ENp5eEET0tgFTTB2lsg8PC54cYuDpboA==]
- PubMed. D-Aspartic acid is a novel endogenous neurotransmitter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_sJn9QP_cV8omyINYaHRdl4K3Vaue2vveT8I3bO14lsLbpVDCQ6CI5LQ5acRgZK1g3SDVW7WfOhKks1pEushDazYsrxPM9oUgJG3TYS7ViYQXUmi-giq4tROGZiW0b-ihG_FI]
Sources
- 1. 2-Methyl-aspartic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-Methyl 2-amino-2-methylbutanoate hydrochloride [myskinrecipes.com]
- 4. globalchemmall.com [globalchemmall.com]
- 5. (R)-2-Amino-2-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 17998883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. (R)-(-)-2-Amino-2-methylbutanoic acid | CymitQuimica [cymitquimica.com]
- 8. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 9. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]
- 10. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. The role of D-aspartic acid and N-methyl-D-aspartic acid in the regulation of prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chemos.de [chemos.de]
- 18. assets.greenbook.net [assets.greenbook.net]
